2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16289967
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O3S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H19N5O3S/c1-25-14-7-3-5-12(9-14)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-8-15(10-13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
| Standard InChI Key | CUGWYRUHOVWLBP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular structure of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide comprises:
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A 1,2,4-triazole ring at the core, providing hydrogen-bonding capabilities and π-π stacking interactions.
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A 3-methoxyphenyl group at position 5 of the triazole, enhancing lipophilicity and influencing receptor binding.
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A sulfanyl (-S-) bridge connecting the triazole to an acetamide group.
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A N-(3-methoxyphenyl)acetamide moiety, contributing to solubility and metabolic stability.
The molecular formula is inferred as C₁₈H₁₈N₅O₃S (Molecular Weight: ~384.43 g/mol), based on structural analogs .
Table 1: Key Structural Features and Properties
| Feature | Description |
|---|---|
| Core Structure | 1,2,4-Triazole ring with amino group at position 4 |
| Substituents | 3-Methoxyphenyl (position 5), sulfanyl-acetamide-3-methoxyphenyl (position 3) |
| Molecular Formula | C₁₈H₁₈N₅O₃S |
| Molecular Weight | 384.43 g/mol |
| Key Functional Groups | Amino (-NH₂), methoxy (-OCH₃), sulfanyl (-S-), acetamide (-NHCOCH₃) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a multi-step protocol, as observed in analogous triazole derivatives :
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Formation of 4-Amino-5-aryl-1,2,4-triazole-3-thiol:
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Condensation of thiocarbazide with substituted benzaldehydes under acidic conditions.
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Cyclization via intramolecular nucleophilic attack to form the triazole ring.
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Nucleophilic Substitution:
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Functionalization:
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Introduction of methoxy groups via O-methylation or starting from pre-substituted aryl precursors.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | Thiocarbazide, HCl, reflux, 6h | 65–75 |
| Sulfanyl-acetamide coupling | Chloroacetamide, DMF, K₂CO₃, 80°C, 4h | 70–80 |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, 8H, aromatic-H), 3.81 (s, 6H, -OCH₃), 2.45 (s, 2H, -SCH₂CO-) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
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MS (ESI+): m/z 385.1 [M+H]⁺.
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under ambient conditions for 6 months; degrades in acidic/basic media (t₁/₂ <24h at pH <3 or >10).
Biological Activity and Mechanisms
Antifungal Activity
Analogous triazole derivatives exhibit potent activity against Candida albicans and Rhodotorula mucilaginosa (MIC ≤25 µg/mL) . The mechanism involves inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis:
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Docking studies: The triazole ring coordinates with the heme iron in the enzyme’s active site, while methoxyphenyl groups enhance hydrophobic interactions .
Table 3: Comparative Antifungal Activity (MIC, µg/mL)
| Compound | C. albicans | R. mucilaginosa |
|---|---|---|
| Target Compound | 12.5* | 25* |
| Fluconazole | 32 | 64 |
| Analog [4-Chloro derivative] | 6.25 | 12.5 |
*Predicted based on structural analogs .
Industrial and Research Applications
Drug Development
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Lead compound for antifungals targeting resistant Candida strains.
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Synergistic combinations with fluconazole to reduce therapeutic doses .
Chemical Biology
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Proteomic probes: Sulfanyl group facilitates bioconjugation for target identification.
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Enzyme inhibition assays: Used to study triazole-dependent metabolic pathways.
Comparison with Structural Analogs
Table 4: Key Analog Comparison
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